molecular formula C9H14ClN3 B11900080 3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine hydrochloride CAS No. 733757-90-9

3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine hydrochloride

Cat. No.: B11900080
CAS No.: 733757-90-9
M. Wt: 199.68 g/mol
InChI Key: ATMAZEROKCCMPV-UHFFFAOYSA-N
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Description

3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine hydrochloride is a chemical compound with the molecular formula C9H13N3·HCl.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a suitable pyrazole derivative, followed by cyclization and subsequent hydrochloride salt formation .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as solvent extraction, crystallization, and purification to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazolopyridine derivatives, while reduction can produce reduced forms of the compound .

Mechanism of Action

The mechanism of action of 3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain kinases, leading to downstream effects on cellular signaling pathways. This inhibition is often achieved through binding to the active site of the target enzyme, thereby blocking its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine hydrochloride is unique due to its specific cyclopropyl substitution, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for drug design and other scientific research applications .

Properties

CAS No.

733757-90-9

Molecular Formula

C9H14ClN3

Molecular Weight

199.68 g/mol

IUPAC Name

3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine;hydrochloride

InChI

InChI=1S/C9H13N3.ClH/c1-2-6(1)9-7-3-4-10-5-8(7)11-12-9;/h6,10H,1-5H2,(H,11,12);1H

InChI Key

ATMAZEROKCCMPV-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NNC3=C2CCNC3.Cl

Origin of Product

United States

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